molecular formula C14H11ClN6S B12593955 N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea CAS No. 497834-68-1

N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea

Cat. No.: B12593955
CAS No.: 497834-68-1
M. Wt: 330.8 g/mol
InChI Key: ONRCAKGSZGRAMN-UHFFFAOYSA-N
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Description

N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a naphthyl group, a chloro group, and a thiourea moiety

Properties

CAS No.

497834-68-1

Molecular Formula

C14H11ClN6S

Molecular Weight

330.8 g/mol

IUPAC Name

[4-chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]thiourea

InChI

InChI=1S/C14H11ClN6S/c15-11-18-13(21-14(19-11)20-12(16)22)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H4,16,17,18,19,20,21,22)

InChI Key

ONRCAKGSZGRAMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)Cl)NC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea typically involves the reaction of 4-chloro-6-(naphthalen-1-ylamino)-1,3,5-triazine with thiourea. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a specific temperature, often around 60-80°C, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors equipped with heating and stirring mechanisms to maintain the desired temperature and ensure uniform mixing of the reactants. The product is then purified through recrystallization or other suitable purification techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted triazine derivatives, sulfonyl compounds, and various heterocyclic structures, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound for research and industrial applications .

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